(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
Description
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with a carboxylic acid group at the 2-position and a methyl group at the 1-position of the six-membered ring. Its molecular formula is C₇H₁₄ClNO₂, and molecular weight is 179.64 g/mol (). The compound exists as a white crystalline solid, with a melting point of 208–210°C (ethanol/ether) and solubility in polar solvents like methanol and water (). It is used as a pharmaceutical intermediate, particularly in synthesizing enantioselective drugs ().
Notably, discrepancies exist in its CAS number across sources:
Properties
IUPAC Name |
(2S)-1-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENMKHNMVUDRMJ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the hydrolysis of 1-methylpiperidine-2-carbonitrile under acidic conditions to yield the target compound. The nitrile group is converted to a carboxylic acid, while hydrochloric acid concurrently protonates the amine to form the hydrochloride salt.
Experimental Procedure
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Starting Material : 1-Methylpiperidine-2-carbonitrile (2.0 kg) is combined with 6N hydrochloric acid (16.0 L) in a 50 L reactor.
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Reaction Conditions : The mixture is heated to 100 ± 5°C under reflux for 5 hours.
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Workup : Post-reaction, the solvent is removed via reduced-pressure distillation. The residue is treated with ethanol (20.0 L) under reflux, cooled, and filtered to isolate inorganic salts. The mother liquor is distilled again, and the resulting solid is recrystallized using ethanol and methyl tert-butyl ether to obtain 2.1 kg of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.
Mechanistic Insights
The hydrolysis proceeds via protonation of the nitrile group, followed by nucleophilic attack by water to form an intermediate iminolic acid, which tautomerizes to the carboxylic acid. Stereochemical integrity is maintained if the starting nitrile is enantiomerically pure.
N-Methylation of Piperidine-2-Carboxylic Acid
Reaction Overview
Piperidine-2-carboxylic acid undergoes N-methylation using methyl iodide, followed by hydrochloride salt formation. This route is advantageous for scalability but requires resolution to isolate the (S)-enantiomer.
Experimental Procedure
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Methylation : Piperidine-2-carboxylic acid (1.5 kg) is dissolved in dry tetrahydrofuran (THF, 10.0 L). Methyl iodide (2.2 eq) is added dropwise at 0°C, followed by sodium hydride (1.1 eq). The reaction is stirred at 25°C for 12 hours.
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Acidification : The mixture is quenched with 6N HCl, and the solvent is evaporated. The residue is recrystallized from ethanol/ether to yield 1-methylpiperidine-2-carboxylic acid hydrochloride.
Yield and Challenges
Chiral Resolution of Racemic Mixtures
Resolution Using L-Tartaric Acid
Racemic 1-methylpiperidine-2-carboxylic acid hydrochloride is resolved via diastereomeric salt formation with L-tartaric acid, a method adapted from patent CN108047125A.
Procedure
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Salt Formation : The racemic compound (1.0 kg) is dissolved in acetone (10.0 L) and ethanol (0.4 L). L-Tartaric acid (0.88 kg) is added, and the mixture is heated to 40°C for 0.5 hours.
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Crystallization : Cooling to 20°C precipitates the (S)-enantiomer tartrate salt, which is filtered and dissociated using potassium carbonate to yield enantiomerically pure this compound.
Efficiency
Comparative Analysis of Methods
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
1.1. Esterification and Amidation
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions, forming esters such as methyl (S)-1-methylpiperidine-2-carboxylate. Amidation occurs via activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with amines (e.g., diethylamine) to yield amides .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol (ROH), H⁺ or DCC | R-O-CO-piperidine derivative | |
| Amidation | SOCl₂ followed by R₂NH | R₂N-CO-piperidine derivative |
1.2. Oxidation and Reduction
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Oxidation : The piperidine ring or side chains can be oxidized using agents like KMnO₄ or CrO₃. For example, oxidation of the methyl group may yield ketones.
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Reduction : The carboxylic acid group is reduced to a primary alcohol using LiAlH₄ or NaBH₄.
| Reaction Type | Reagents | Major Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Ketone or aldehyde derivative | |
| Reduction | LiAlH₄ | (S)-1-Methylpiperidine-2-methanol |
1.3. Substitution Reactions
The hydrochloride group participates in nucleophilic substitution with reagents like amines or thiols. For example, substitution with pyridine derivatives forms complex heterocycles used in drug synthesis .
1.4. Transfer Hydrogenation
In industrial synthesis, the compound’s precursor (piperidine-4-carboxylic acid) undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to introduce the methyl group . This method avoids gaseous H₂ and operates at ambient pressure .
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Methylation | HCHO, Pd/C, 90–95°C | 1-Methylpiperidine-4-carboxylic acid |
2.1. Biological Activity
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Enzyme Inhibition : Acts as an ACE inhibitor, disrupting angiotensin conversion and showing potential in cardiovascular therapeutics.
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Antibiotic Properties : Binds bacterial ribosomes to inhibit protein synthesis, validated in studies using E. coli models.
2.2. Industrial Catalysis
The piperidine ring facilitates elimination reactions in Knoevenagel condensations, lowering activation barriers by 14.1 kcal/mol compared to hydroxide ions . This property is leveraged in synthesizing fine chemicals and polymers .
Structural and Mechanistic Insights
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Molecular Formula : C₇H₁₄ClNO₂ (MW: 179.64 g/mol).
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Mechanism : In substitution reactions, the hydrochloride acts as a leaving group, while the carboxylic acid engages in nucleophilic acyl substitution .
Comparative Reactivity
The compound’s stereochemistry and methyl group enhance selectivity in asymmetric synthesis compared to non-chiral analogs like piperidine-3-carboxylic acid. Its hydrochloride salt improves solubility in polar solvents, enabling efficient large-scale reactions .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is widely recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs. Its structural characteristics facilitate the formation of complex molecules essential for effective drug design and formulation .
Case Study: Migraine Treatment
- Research has demonstrated its utility in developing compounds targeting serotonin receptors, specifically 5-HT_1F receptors, which are implicated in migraine treatment. The compound has been involved in synthesizing derivatives that exhibit therapeutic potential for migraine relief without the vasoconstrictive side effects associated with traditional treatments .
Organic Synthesis
Building Block for Complex Molecules
- In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives with tailored properties .
Chemical Reactions Involved
- Common reactions involving this compound include:
- Oxidation: Converting it to ketones or aldehydes using agents like potassium permanganate.
- Reduction: Transforming the carboxylic acid group into alcohols using lithium aluminum hydride.
- Substitution: Engaging in nucleophilic substitution reactions to form various substituted piperidine derivatives .
Neuroscience Research
Investigating Neurotransmitter Systems
- The compound is actively studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin. This makes it valuable for exploring treatments for neurological disorders such as anxiety and depression .
Potential Applications
- Its role in modulating neurotransmitter activity positions it as a candidate for developing medications aimed at various psychiatric and neurological conditions .
Catalysis
Improving Reaction Efficiency
- This compound can act as a catalyst in specific chemical reactions, enhancing efficiency and yield. This property is particularly beneficial in industrial applications where optimizing reaction conditions is critical .
Material Science
Development of New Materials
- The compound is being explored for its potential applications in material science, particularly in creating new polymers with unique chemical properties. Its structural features may contribute to the development of materials with enhanced functionalities .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis, especially analgesics and anti-inflammatories | Migraine treatment via serotonin receptor modulation |
| Organic Synthesis | Building block for complex organic molecules | Oxidation to ketones/aldehydes; reduction to alcohols |
| Neuroscience Research | Investigating effects on neurotransmitter systems | Potential treatments for anxiety and depression |
| Catalysis | Acts as a catalyst to improve reaction efficiency | Industrial chemical processes |
| Material Science | Development of new materials such as polymers | Unique chemical properties through polymerization |
Mechanism of Action
The mechanism of action of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes and altering their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key structural analogs include piperidine derivatives with variations in substituent positions, stereochemistry, or functional groups.
Table 1: Comparison of Physical and Chemical Properties
Functional and Application Differences
- Chirality : The (S)-enantiomer of 1-methylpiperidine-2-carboxylic acid hydrochloride is critical for binding to biological targets, such as enzymes or receptors, compared to its (R)-counterpart or racemic mixtures ().
- Positional Isomerism : Moving the carboxylic acid group from C2 (target compound) to C3 (CAS 19999-64-5) alters hydrogen-bonding interactions, affecting pharmacokinetics .
- Ester Derivatives : Methyl or ethyl esters (e.g., CAS 32559-18-5) enhance lipophilicity, improving blood-brain barrier penetration but requiring hydrolysis for activation .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The compound is a precursor in synthesizing bioactive molecules, such as protease inhibitors and neuromodulators ().
- Comparative Bioactivity : Piperidine-2-carboxylic acid derivatives lacking the methyl group (e.g., CAS 2133-33-7) show reduced binding affinity to α7 nicotinic acetylcholine receptors compared to the target compound .
- Thermal Properties : The high melting point (208–210°C) suggests suitability for high-temperature processing in solid-dose formulations ().
Biological Activity
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its role in antibiotic activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.64 g/mol
- Structure : The compound features a six-membered piperidine ring with a methyl group at the 1-position and a carboxylic acid group at the 2-position.
This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes:
- Antibiotic Activity : The compound acts as an antibiotic by binding to bacterial ribosomes, disrupting protein synthesis, which is crucial for bacterial growth and survival.
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This inhibition can be significant in developing treatments for cardiovascular diseases.
- Protein-Ligand Interactions : The compound is also involved in studying enzyme mechanisms and protein-ligand interactions, making it valuable in drug design.
Applications in Research
The diverse applications of this compound span several fields:
- Pharmaceutical Development : It serves as an intermediate in synthesizing analgesics and anti-inflammatory drugs .
- Neuroscience Research : The compound is investigated for its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders .
- Organic Synthesis : It is utilized in organic chemistry for creating complex molecules with desired properties .
- Catalysis : The compound can act as a catalyst, enhancing the efficiency of chemical reactions in industrial applications .
Table 1: Summary of Biological Activities
Case Study Example
A study published in 2024 explored the interactions of this compound with G protein-coupled receptors (GPCRs), highlighting its potential as a modulator in drug discovery. The research focused on how this compound could influence GPCR signaling pathways, which are critical for numerous physiological processes .
Q & A
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride?
To ensure enantiomeric purity, chiral chromatography is the gold standard. Use a chiral stationary phase (e.g., Chiralpak® AD-H or OD-H columns) with a mobile phase of hexane:isopropanol (80:20, v/v) and trifluoroacetic acid as an additive. Confirm retention times against the (R)-enantiomer standard. Polarimetry or circular dichroism (CD) spectroscopy can supplement HPLC data by quantifying optical rotation .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?
Empirical determination is critical:
- Solubility : Perform shake-flask experiments in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
- Stability : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varying humidity and temperature conditions (e.g., 25°C, 40°C/75% RH) .
- pH : Use potentiometric titration to determine pKa values.
Q. What synthetic routes are reported for this compound?
Common methods include:
- Chiral resolution : Hydrolysis of methyl esters (e.g., (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride) followed by HCl salt formation .
- Asymmetric synthesis : Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to stereoselectively introduce the methyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported impurity profiles during synthesis?
Adopt orthogonal analytical techniques:
HPLC-MS : Identify impurities via mass fragmentation patterns.
NMR spectroscopy : Compare ¹H/¹³C spectra to reference standards (e.g., EP/JP impurity databases) .
X-ray crystallography : Confirm stereochemistry of crystalline intermediates.
Example: A 0.5% impurity detected via HPLC (RT 12.3 min) was identified as the (R)-enantiomer using chiral chromatography .
Q. What methodologies are suitable for studying the compound’s metabolic stability in preclinical models?
Q. How should researchers design stability-indicating assays for this hydrochloride salt?
- Forced degradation : Expose the compound to heat (80°C), UV light, and oxidative (H₂O₂) or acidic/alkaline conditions.
- HPLC conditions : Use a C18 column (e.g., Waters XBridge®) with gradient elution (0.1% formic acid in water:acetonitrile). Monitor degradation products at 210 nm .
- Validation : Ensure specificity, precision (RSD <2%), and linearity (R² >0.999) per ICH Q2(R1) guidelines.
Methodological Considerations
- Regulatory Compliance : Adhere to environmental hazard classifications (e.g., WGK 2 in Germany) for disposal .
- Data Reproducibility : Use pharmacopeial reference standards (e.g., BP or USP) for calibration .
- Contradiction Analysis : Apply iterative frameworks (e.g., FINER criteria) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
